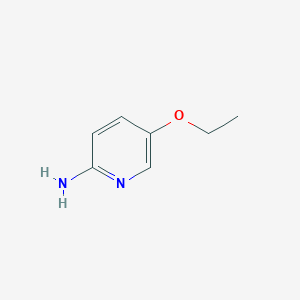

5-Ethoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZZIDVKJIEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598420 | |

| Record name | 5-Ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-11-3 | |

| Record name | 5-Ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethoxypyridin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Ethoxypyridin-2-amine

Introduction

This compound, also known as 5-amino-2-ethoxypyridine, is a heterocyclic amine that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-donating amino and ethoxy groups and the electron-deficient pyridine ring, make it a valuable scaffold in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug discovery for researchers, scientists, and professionals in the field. The compound's ability to engage in a variety of chemical transformations allows for its incorporation into diverse molecular frameworks, rendering it a key intermediate in the synthesis of biologically active compounds.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 52025-34-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 67.5-68.5 °C | [1] |

| Boiling Point | 269.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 4.97 ± 0.22 (Predicted) | [1] |

Spectroscopic Analysis

While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group (a triplet for the -CH₃ and a quartet for the -O-CH₂), the amine protons (-NH₂), and three distinct aromatic protons on the pyridine ring. The coupling patterns of the aromatic protons provide definitive information about their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals: two for the ethoxy group and five for the pyridine ring, with the carbon atoms attached to nitrogen and oxygen appearing at characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, C=C and C=N stretching vibrations for the pyridine ring, and a prominent C-O stretching band for the ethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of the ethoxy or amino groups.

Synthesis and Manufacturing

The synthesis of substituted aminopyridines often involves nucleophilic substitution reactions on a pyridine ring activated by a suitable leaving group. While specific protocols for this compound are proprietary, a general and robust methodology can be adapted from established procedures for similar isomers.[3][4] A common approach involves the reaction of a halogenated 2-aminopyridine with sodium ethoxide.

Caption: Generalized Synthesis Workflow.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative example based on the synthesis of related ethoxypyridines.[3]

-

Reagent Preparation: In a suitable pressure vessel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon) to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

-

Reaction Setup: To the solution of sodium ethoxide, add 2-amino-5-bromopyridine.

-

Reaction Conditions: Seal the vessel and heat the mixture at an elevated temperature (e.g., 150 °C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with an acid (e.g., dilute HCl).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Causality and Optimization: The use of a pressure vessel and high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aminopyridine ring. The choice of solvent (ethanol) is both a solvent and a source of the ethoxide nucleophile. Anhydrous conditions are critical to prevent side reactions involving water.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional components: the nucleophilic amino group, the electron-donating ethoxy group, and the pyridine ring.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a site for hydrogen bonding. It readily participates in reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Buchwald-Hartwig Amination: It can act as the amine component in palladium-catalyzed cross-coupling reactions to form more complex diarylamines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

-

-

Pyridine Ring: The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the strong electron-donating effects of the amino and ethoxy groups activate the ring towards electrophiles, directing them primarily to the positions ortho and para to the activating groups.

-

Use as a Scaffold: In drug development, the pyridine core is a common bioisostere for a phenyl ring, offering improved solubility and a key hydrogen bond acceptor site at the ring nitrogen. The ethoxy group can enhance metabolic stability and modulate lipophilicity, while the amino group provides a critical attachment point for building out molecular complexity.

Sources

An In-Depth Technical Guide to 5-Amino-2-ethoxypyridine (CAS No. 52025-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-ethoxypyridine, with the Chemical Abstracts Service (CAS) number 52025-34-0 , is a substituted pyridine derivative that has garnered significant interest in various fields of chemical research, most notably in pharmaceutical and materials science.[1] Also known by its alternative names, 6-ethoxypyridin-3-amine and 2-ethoxy-5-aminopyridine, this compound serves as a versatile building block, or scaffold, in the synthesis of more complex molecules.[1] Its unique electronic and structural properties, arising from the interplay between the electron-donating amino and ethoxy groups on the pyridine ring, make it a valuable precursor for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-amino-2-ethoxypyridine, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-amino-2-ethoxypyridine is essential for its effective use in research and development. The compound is a reddish-brown crystalline powder at room temperature.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52025-34-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Melting Point | 67.5-68.5 °C | [2] |

| Boiling Point (Predicted) | 269.5 ± 20.0 °C | [2] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.97 ± 0.22 | [2] |

| Appearance | Reddish-brown crystalline powder | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Synthesis and Reaction Mechanisms

The synthesis of 5-amino-2-ethoxypyridine can be approached through various routes, with some being more feasible and efficient than others.

Recommended Synthetic Pathway: From 3-Ethoxypyridine

Research has indicated that a satisfactory synthesis of 5-amino-2-ethoxypyridine can be achieved starting from 3-ethoxypyridine.[3] This method avoids the side reactions encountered when starting from 2-aminopyridine. The key intermediate in this pathway is 2-bromo-3-ethoxy-6-nitropyridine.[3]

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for 5-Amino-2-ethoxypyridine.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Nitration of 3-Ethoxypyridine. 3-Ethoxypyridine is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, yielding 3-ethoxy-6-nitropyridine. The reaction conditions must be carefully controlled to prevent over-nitration and ensure regioselectivity.

-

Step 2: Bromination of 3-Ethoxy-6-nitropyridine. The resulting 3-ethoxy-6-nitropyridine is then subjected to bromination to introduce a bromine atom at the 2-position, affording the key intermediate, 2-bromo-3-ethoxy-6-nitropyridine.

-

Step 3: Reduction of 2-Bromo-3-ethoxy-6-nitropyridine. The final step involves the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[4] This step also results in the hydrogenolysis of the bromo group, yielding the final product, 5-amino-2-ethoxypyridine.

Causality in Experimental Choices: The choice of this multi-step pathway is dictated by the need to control the regioselectivity of the substitutions on the pyridine ring. Direct nitration of 3-ethoxypyridine is expected to be directed by the ethoxy group, and subsequent bromination is influenced by both the existing substituents. The final reduction step is a standard and effective method for converting a nitro group to an amine.

Problematic Synthetic Route: From 2-Aminopyridine

An alternative, but less favorable, synthetic route starts from 2-aminopyridine via 2-amino-5-bromopyridine.[3] However, the subsequent reaction of 2-amino-5-bromopyridine with sodium ethoxide in the presence of a copper catalyst leads to several side reactions.[3] These include the replacement of the bromine atom with hydrogen instead of the desired ethoxy group, and the ethylation of the amino group.[3] These competing reactions make this route less efficient and complicate the purification of the final product.

Spectroscopic Characterization

While specific, publicly available spectra for 5-amino-2-ethoxypyridine are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ethoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] 5-Amino-2-ethoxypyridine, as a functionalized pyridine, serves as a valuable starting material for the synthesis of a wide range of biologically active molecules.[1]

Role as a Scaffold in Medicinal Chemistry

The presence of both an amino and an ethoxy group provides two points for further functionalization, allowing for the creation of diverse chemical libraries for drug screening. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce various substituents. The pyridine nitrogen can act as a hydrogen bond acceptor, which is often crucial for binding to biological targets.

Synthesis of Antimalarial Agents: Primaquine Analogs

A significant application of 5-amino-2-ethoxypyridine is in the preparation of analogs of the antimalarial drug, primaquine.[2] Primaquine is effective against the dormant liver stages of malaria parasites but has limitations due to its toxicity.[7] The synthesis of novel primaquine analogs aims to improve efficacy and reduce side effects.[7] 5-Amino-2-ethoxypyridine can be used as a key building block to modify the quinoline core of primaquine, potentially leading to compounds with improved therapeutic profiles.

Caption: Role of 5-Amino-2-ethoxypyridine in a drug discovery workflow.

Other Potential Therapeutic Areas

Given the broad biological activities of pyridine derivatives, 5-amino-2-ethoxypyridine is also a valuable precursor for developing drugs targeting other diseases. These include neurological disorders, as well as applications in agrochemicals for crop protection.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-amino-2-ethoxypyridine.

-

Hazard Codes: Xn (Harmful).

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed).

-

Safety Statements: S36 (Wear suitable protective clothing).

It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Amino-2-ethoxypyridine is a key chemical intermediate with significant potential in both academic and industrial research. Its well-defined physicochemical properties and versatile reactivity make it an important building block for the synthesis of a wide array of functional molecules. The outlined synthetic route from 3-ethoxypyridine provides a reliable method for its preparation. Its demonstrated utility in the development of antimalarial agents, along with its potential in other therapeutic areas and material science, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemistry and handling requirements will facilitate its effective and safe use in advancing scientific discovery.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Molecular Structure and Properties of 5-Ethoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxypyridin-2-amine is a heterocyclic aromatic amine featuring a pyridine core, a key structural motif in medicinal chemistry. The aminopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions.[1] This guide provides a comprehensive technical overview of the molecular structure of this compound, including its electronic properties, predicted spectroscopic signatures, and solid-state behavior. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside essential safety and handling information, to support its application in research and drug discovery campaigns.

Molecular Identity and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with an electron-donating amino group (-NH₂) at the C2 position and an electron-donating ethoxy group (-OCH₂CH₃) at the C5 position. This substitution pattern significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Caption: Intermolecular hydrogen bonding forming a stable dimer.

Synthesis and Reactivity

A robust and scalable synthesis is critical for the utilization of any building block in drug development. A logical and field-proven approach for synthesizing this compound is via the Williamson ether synthesis. [2][3]This method involves the O-alkylation of the corresponding hydroxypyridine precursor.

Recommended Synthetic Protocol

This two-step protocol begins with the deprotection of a commercially available precursor, followed by etherification.

Step 1: Synthesis of 2-Amino-5-hydroxypyridine (Precursor) This step involves the hydrogenolysis of 5-(benzyloxy)pyridin-2-amine to remove the benzyl protecting group. [4][5]

-

Reagents: 5-(benzyloxy)pyridin-2-amine (1.0 eq), Palladium on Carbon (10% Pd/C, ~1-2 mol%), Ethanol/Toluene (solvent).

-

Procedure:

-

Charge a suitable pressure vessel (autoclave) with 5-(benzyloxy)pyridin-2-amine and the solvent mixture.

-

Carefully add the 10% Pd/C catalyst.

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), then introduce Hydrogen gas to a pressure of ~0.2 MPa.

-

Stir the reaction mixture vigorously at room temperature (~25 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge with inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-hydroxypyridine as a solid, which can be used in the next step without further purification.

-

Step 2: Williamson Ether Synthesis of this compound This step involves the reaction of the phenoxide, formed in situ, with an ethylating agent. [6]

-

Reagents: 2-amino-5-hydroxypyridine (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Ethyl Iodide (EtI, 1.2 eq), N,N-Dimethylformamide (DMF, solvent).

-

Procedure:

-

To a solution of 2-amino-5-hydroxypyridine in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Applications in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in modern drug discovery. [7]Its ability to act as both a hydrogen bond donor (via -NH₂) and acceptor (via ring N) allows it to form critical interactions within the active sites of enzymes, particularly kinases. [8]

-

Kinase Inhibition: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that mimics the adenine portion of ATP to form hydrogen bonds with the "hinge" region of the kinase domain. The 2-aminopyridine scaffold is exceptionally well-suited for this role.

-

Scaffold for Library Synthesis: The dual nucleophilicity of the molecule allows for diverse functionalization at both the amino group and potentially on the pyridine ring, making it an ideal starting point for generating compound libraries for high-throughput screening. [9]* Physicochemical Property Modulation: The ethoxy group enhances lipophilicity compared to a hydroxyl group, which can improve cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its inclusion allows for fine-tuning of a molecule's solubility and metabolic stability profile. [10]

Safety and Handling

As with all aminopyridine derivatives, this compound should be handled with appropriate care in a laboratory setting. [11][12]

-

Hazards: Toxic if swallowed and harmful in contact with skin. [13]Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust. Keep away from strong acids and oxidizing agents. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may darken over time with exposure to light and air. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally important and synthetically accessible building block for drug discovery. Its molecular architecture, governed by the electronic contributions of the amino and ethoxy substituents on a pyridine core, provides a unique combination of reactivity and intermolecular binding potential. A thorough understanding of its spectroscopic properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective application in the development of novel therapeutics.

References

-

Gommaa, A. M. (2018). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]

-

Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Available at: [Link]

-

Gellis, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved January 7, 2026, from [Link]

-

Regan, J., et al. (2009). Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 52(17), 5531-45. Available at: [Link]

-

Andreu, P. L., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Biochem Chemopharma. (n.d.). Safety data sheet sds/msds 2-amino pyridine. Retrieved January 7, 2026, from [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine. Retrieved January 7, 2026, from [Link]

-

Bouzayani, N., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5396. Available at: [Link]

-

ChemSpider. (n.d.). Williamson etherification using a hydroxypyridine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines. Retrieved January 7, 2026, from [Link]

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved January 7, 2026, from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

ResearchGate. (2006). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved January 7, 2026, from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]

-

Zhang, M., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved January 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐alkoxy‐oxazinones 2. Retrieved January 7, 2026, from [Link]

-

Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group. Retrieved January 7, 2026, from [Link]

-

Pniewska, B., et al. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(1), 66-76. Available at: [Link]

-

Gajda, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(24), 5851. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Katritzky, A. R., & Shcherbakova, I. V. (1994). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]

-

Butler, D. N., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneseo.edu [geneseo.edu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. lobachemie.com [lobachemie.com]

5-Ethoxypyridin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Ethoxypyridin-2-amine

Executive Summary

This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional materials. Its substituted aminopyridine scaffold is a common feature in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal and process chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, grounded in mechanistic principles and practical laboratory considerations. We critically evaluate three core strategies: modern catalytic cross-coupling reactions (Buchwald-Hartwig and Ullmann aminations), the reduction of a nitro-pyridine intermediate, and the classical Chichibabin amination. Each pathway is analyzed for its underlying chemical logic, operational advantages, and potential limitations, offering field-proven insights for professionals in drug development and organic synthesis.

Introduction

Chemical Structure and Properties

This compound, with the molecular formula C₇H₁₀N₂O, is an aromatic heterocyclic compound. The structure features a pyridine ring substituted with an electron-donating amino group (-NH₂) at the 2-position and an electron-donating ethoxy group (-OCH₂CH₃) at the 5-position. This substitution pattern significantly influences the electron density of the pyridine ring, affecting its reactivity, basicity, and interaction with biological targets. The presence of the amino and ethoxy groups also allows for hydrogen bonding, which governs its solubility and crystalline properties.

Significance in Pharmaceutical and Agrochemical Research

Substituted 2-aminopyridines are privileged scaffolds in drug discovery. The nitrogen atoms in the ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions in metalloenzymes. Consequently, this compound serves as a key intermediate for more complex molecules with applications as potential anti-cancer agents and therapeutics for neurological disorders.[1][2] Its structural motifs are found in compounds designed to modulate the activity of various enzymes and receptors.

Overview of Synthetic Challenges and Strategies

The primary challenge in synthesizing this compound lies in the regioselective introduction of the amino and ethoxy groups onto the pyridine core. Pyridine's inherent electron-deficient nature makes it susceptible to nucleophilic attack, but directing this to the desired positions while managing functional group compatibility requires careful strategic planning. Key synthetic approaches include:

-

C-N Bond Formation: Building the C2-NH₂ bond on a pre-functionalized 5-ethoxypyridine ring using modern cross-coupling chemistry.

-

Functional Group Interconversion: Installing a precursor group (e.g., a nitro group) at the 2-position and subsequently converting it to the desired amine.

-

Direct Amination: Employing classical nucleophilic aromatic substitution of hydrogen (SₙH) to directly aminate an ethoxypyridine substrate.

This guide will dissect these strategies, focusing on the causality behind experimental choices and providing validated protocols.

Key Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting points. The most robust and industrially relevant methods involve the formation of the C-N bond on a 2-halopyridine precursor or the reduction of a 2-nitropyridine intermediate.

Pathway A: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and highly versatile method for C-N bond formation.[3] This approach is often the preferred industrial method due to its high functional group tolerance, broad substrate scope, and generally high yields.[4] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale: The catalytic cycle is a well-established sequence of organometallic transformations.[3][5][6] It begins with the oxidative addition of the aryl halide (2-chloro- or 2-bromo-5-ethoxypyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands are typically required to promote both the oxidative addition and the final reductive elimination steps.[6]

Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol:

-

Materials: 2-Bromo-5-ethoxypyridine, Ammonia source (e.g., Benzophenone imine or NH₄Cl), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), Sodium tert-butoxide (NaOtBu), and an anhydrous solvent (e.g., Toluene or Dioxane).

-

Step 1 (Setup): To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Step 2 (Reagents): Add 2-bromo-5-ethoxypyridine (1.0 equivalent) and the ammonia source (1.2 equivalents) to the flask.

-

Step 3 (Solvent): Add anhydrous toluene via syringe.

-

Step 4 (Reaction): Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Step 5 (Workup): Upon completion, cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 6 (Purification): Purify the crude product by column chromatography on silica gel to afford pure this compound.

Pathway B: Reduction of 5-Ethoxy-2-nitropyridine

This classical two-step approach involves the synthesis of a 5-ethoxy-2-nitropyridine intermediate, followed by the reduction of the nitro group to an amine. This pathway is conceptually straightforward and leverages one of the most reliable transformations in organic chemistry.[8]

2.2.1 Synthesis of the Nitro Intermediate: The key challenge is the regioselective synthesis of 5-ethoxy-2-nitropyridine. A common route starts from 2-chloro-5-hydroxypyridine. The hydroxyl group is first etherified to the ethoxy group using a Williamson ether synthesis (e.g., with ethyl iodide and a base like K₂CO₃). The resulting 2-chloro-5-ethoxypyridine can then be nitrated. However, direct nitration of the pyridine ring can be challenging. A more reliable method involves the displacement of a halide from a suitable nitropyridine. For example, starting with 2,5-dihalopyridine, one could selectively substitute the 5-position halide with sodium ethoxide, followed by introduction of a nitro group at the 2-position, though this can present regioselectivity issues.[9] A more dependable route is the nitration of 3-ethoxypyridine-N-oxide followed by deoxygenation.

2.2.2 Reduction of the Nitro Group: The reduction of an aromatic nitro group is a high-yielding and well-understood process.[8][10] The choice of reagent depends on factors like cost, scale, and the presence of other sensitive functional groups.

-

Catalytic Hydrogenation: This is a clean and atom-economical method. The reaction is performed using hydrogen gas (H₂) over a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel. It is highly efficient but requires specialized hydrogenation equipment.

-

Metal/Acid Reduction: A classic and cost-effective method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[8] This method is robust but can generate significant metallic waste.

-

Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) and avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory setups.[11]

Fig. 2: Common Methods for Nitro Group Reduction.

Detailed Experimental Protocol (using SnCl₂):

-

Materials: 5-Ethoxy-2-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate solution.

-

Step 1: Dissolve 5-ethoxy-2-nitropyridine (1.0 equivalent) in ethanol in a round-bottom flask.

-

Step 2: Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution portion-wise. The reaction is exothermic.

-

Step 3: After the addition is complete, heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Step 4: Cool the reaction mixture to room temperature and carefully pour it over ice.

-

Step 5: Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

-

Step 6: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Step 7: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Step 8: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Pathway C: Direct Amination (Chichibabin Reaction) - A Critical Evaluation

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of electron-deficient heterocycles like pyridine.[12] It involves the reaction of the pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position, via a nucleophilic aromatic substitution of a hydride ion (SₙH).[13][14]

Mechanistic Rationale: The reaction proceeds via the addition of the powerful nucleophile, the amide anion (⁻NH₂), to the C2 position of the pyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like adduct). Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like the product amine or ammonia) to evolve hydrogen gas.[12]

Fig. 3: Simplified Chichibabin Reaction Pathway.

Causality and Limitations: While historically significant, the Chichibabin reaction has several major drawbacks for modern synthesis:

-

Harsh Conditions: The reaction typically requires high temperatures (100-150 °C) and the use of hazardous reagents like sodium amide, which can be pyrophoric.[13]

-

Regioselectivity: While amination strongly favors the C2 position, substitution at C4 can occur. For a substrate like 3-ethoxypyridine, amination could potentially occur at C2 or C6, leading to a mixture of products.

-

Safety Concerns: The evolution of hydrogen gas and the use of sodium amide pose significant safety risks, particularly on a large scale.

Due to these limitations, the classical Chichibabin reaction is rarely the method of choice in contemporary drug development. However, modern variations using different bases or catalytic systems have been developed to mitigate some of these issues.[15]

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.

| Parameter | Buchwald-Hartwig Amination | Nitro Group Reduction | Chichibabin Reaction |

| Yield | Generally High (70-95%) | High for reduction step (>90%); overall yield depends on nitro-intermediate synthesis | Moderate to Good (40-70%) |

| Scalability | Excellent; well-suited for process chemistry | Good; but reduction can be highly exothermic[10] | Poor; safety concerns with NaNH₂ and H₂ evolution |

| Cost | High (Palladium catalysts and phosphine ligands) | Moderate (bulk metals and acids are cheap) | Low (reagents are inexpensive) |

| Safety | Moderate (requires inert atmosphere, phosphines can be air-sensitive) | High risk for exothermic reactions on scale; hydrogenation requires pressure equipment | High risk (pyrophoric NaNH₂, H₂ gas evolution) |

| Green Chemistry | Poor (heavy metal catalyst, organic solvents, complex ligands) | Poor (significant metal waste from stoich. reducers); better if catalytic hydrogenation is used | Poor (harsh reagents, high energy input) |

| Versatility | Excellent; wide functional group tolerance | Good; but nitro group synthesis can be limiting | Poor; limited substrate scope and functional group tolerance |

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent use.

-

Purification: The most common methods for purifying this compound are recrystallization (if a suitable solvent system is found) or flash column chromatography on silica gel. A typical eluent system for chromatography would be a gradient of ethyl acetate in hexanes or dichloromethane.

-

Characterization: The identity and purity of the final compound should be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and C-O stretches of the ether.

-

Melting Point: To assess the purity of the crystalline solid.

-

Conclusion

The synthesis of this compound is most effectively and safely achieved through modern synthetic methodologies. The Buchwald-Hartwig amination stands out as the premier choice for its high yields, reliability, and broad functional group tolerance, making it ideal for both laboratory-scale synthesis and industrial production, despite the higher cost of catalysts and ligands. The reduction of 5-ethoxy-2-nitropyridine offers a robust and cost-effective alternative, provided the nitro-intermediate can be accessed efficiently. While historically important, the Chichibabin reaction is largely superseded due to its harsh conditions and significant safety hazards. The continued development of more efficient and sustainable catalytic systems will undoubtedly further refine the synthesis of this important pharmaceutical building block.

References

-

ChemBK. (2024). 5-ethoxypyrimidin-2-amine. Available at: [Link]

-

ResearchGate. (1954). Synthesis of 2‐amino‐5‐ethoxypyridine. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Available at: [Link]

-

Slideshare. (n.d.). Chichibabin Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Chichibabin reaction. Available at: [Link]

-

Unknown Source. (n.d.). Chichibabin Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. Available at: [Link]

-

Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available at: [Link]

- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

- Google Patents. (2005). US20050043539A1 - Process for the preparation of 5-[4-[2-[N-methyl-N-(2-pyridyl) amino] ethoxy] phenyl methyl] thiazolidine-2, 4-dione maleate.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

ResearchGate. (2004). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Available at: [Link]

-

NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

-

NIH. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]

-

Unknown Source. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

-

ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Ethoxypyridin-2-amine

Introduction: Elucidating the Molecular Signature of a Key Building Block

5-Ethoxypyridin-2-amine, a substituted pyridine derivative, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1][2] Its structural features—an electron-donating ethoxy group and a nucleophilic amino group on a pyridine core—confer specific chemical properties that are of significant interest to synthetic chemists. A thorough understanding of its spectroscopic signature is paramount for researchers to verify its identity, assess its purity, and predict its reactivity. This guide provides a comprehensive analysis of the spectroscopic data of this compound (CAS No: 52025-34-0), offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. The methodologies for acquiring this data are also detailed, providing a self-validating framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , is the foundation for interpreting its spectroscopic data.[3][4] The interplay of the aromatic pyridine ring, the primary amine, and the ethoxy group creates a unique electronic environment that is reflected in each spectroscopic technique.

Figure 2. General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2980-2850 | C-H stretch (aliphatic) | Ethoxy Group (-OCH₂CH₃) |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |

| 1335-1250 | C-N stretch (aromatic) | Aryl Amine |

| 1250-1020 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

Trustworthiness: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. [5]The C-O stretching of the aryl-alkyl ether is also a key diagnostic peak.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): m/z = 138. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways:

-

Loss of an ethyl radical (-CH₂CH₃) from the ethoxy group.

-

Loss of ethylene (-CH₂=CH₂) via a McLafferty-type rearrangement.

-

Cleavage of the C-O bond of the ether.

-

Fragmentation of the pyridine ring.

-

Expertise & Experience: For aromatic amines, the molecular ion peak is typically prominent. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Figure 3. General workflow for mass spectrometric analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption Data:

Aromatic compounds like this compound typically exhibit characteristic π → π* transitions. The presence of the amino and ethoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The spectrum is likely to show absorption maxima in the range of 250-300 nm.

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Conclusion: A Comprehensive Spectroscopic Portrait

The spectroscopic data presented in this guide provide a detailed and multi-faceted "fingerprint" of this compound. By understanding and applying the principles of NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently identify this compound, assess its purity, and gain valuable insights into its chemical nature. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring the integrity of research and development endeavors that utilize this important chemical intermediate.

References

Sources

An In-depth Technical Guide to the 13C NMR of 5-Ethoxypyridin-2-amine

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 5-Ethoxypyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the 13C NMR spectrum of this molecule, offers a detailed experimental protocol for data acquisition, and presents an in-depth interpretation of the (predicted) spectral data. The guide emphasizes the causal relationships between the molecular structure and the resulting NMR chemical shifts, ensuring a thorough understanding of the structural elucidation of this compound. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is a critical step in its characterization. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows for the precise mapping of a molecule's carbon skeleton. The synthesis of this compound has been described, for instance, starting from 2-aminopyridine or 3-ethoxypyridine[1]. This guide will focus on the principles and practice of using 13C NMR to verify the structure of this compound.

Theoretical Framework: Predicting the 13C Chemical Shifts

The 13C NMR spectrum of this compound is governed by the electronic effects of its two substituents: the amino (-NH2) group at the C2 position and the ethoxy (-OCH2CH3) group at the C5 position. Both are strong electron-donating groups, which significantly influence the electron density distribution within the pyridine ring and, consequently, the chemical shifts of the ring carbons.

-

The Pyridine Ring: Unsubstituted pyridine has characteristic 13C NMR signals at approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4)[2]. The carbons adjacent to the electronegative nitrogen (C2/C6) are the most deshielded.

-

Amino Group (-NH2) at C2: The amino group is a powerful electron-donating group through resonance (+R effect). It increases the electron density at the ortho (C3) and para (C6) positions. This increased electron density leads to greater shielding and an upfield shift (lower ppm value) for these carbons. The C2 carbon, directly attached to the nitrogen, is also strongly shielded.

-

Ethoxy Group (-OCH2CH3) at C5: The ethoxy group is also an electron-donating group due to the +R effect of the oxygen atom. It increases electron density primarily at the ortho (C4, C6) and para (C2) positions. This will cause an upfield shift for these carbons. The carbon directly attached to the oxygen (C5) will be significantly deshielded due to the oxygen's electronegativity (-I effect).

By applying these principles, we can predict the approximate chemical shifts for each carbon atom in this compound. The combination of these substituent effects results in a unique chemical shift for each carbon in the molecule.

Experimental Protocol for 13C NMR Acquisition

This section outlines a field-proven, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm, which can be used as an internal reference[3].

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The data should be acquired on a modern Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument[4].

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field should be shimmed to ensure homogeneity, which maximizes spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of organic 13C chemical shifts.

-

Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak. For CDCl3, the peak is set to 77.16 ppm.

Spectral Analysis and Interpretation

The following table summarizes the predicted 13C NMR chemical shifts for this compound, based on the principles of substituent additivity and data from analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~157.0 | Attached to the electron-donating amino group, but also adjacent to the ring nitrogen. The amino group's +R effect leads to significant shielding. |

| C3 | ~108.0 | Ortho to the strongly electron-donating amino group, resulting in a significant upfield shift due to increased electron density. |

| C4 | ~138.0 | Influenced by the electron-donating ethoxy group at the meta position, leading to moderate shielding. |

| C5 | ~145.0 | Directly attached to the electronegative oxygen of the ethoxy group, causing a strong deshielding effect and a downfield shift. |

| C6 | ~130.0 | Para to the amino group and ortho to the ethoxy group, experiencing shielding from both, but also adjacent to the ring nitrogen, resulting in a moderately shielded position. |

| -OCH2CH3 | ~63.0 | A typical chemical shift for an sp3-hybridized carbon attached to an oxygen atom. |

| -OCH2CH3 | ~14.5 | A typical chemical shift for a terminal methyl group in an ethyl chain. |

Visualizations

5.1. Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

5.2. Experimental Workflow

Caption: General workflow for 13C NMR spectroscopy.

Conclusion

This guide has provided a detailed framework for understanding and acquiring the 13C NMR spectrum of this compound. By combining theoretical principles with a practical experimental protocol, researchers can confidently approach the structural elucidation of this compound. The predicted chemical shifts, based on the known electronic effects of the amino and ethoxy substituents, offer a robust hypothesis for spectral assignment. This comprehensive approach ensures scientific integrity and provides a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) . Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD . Natural Products Magnetic Resonance Database. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

-

Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF . ResearchGate. [Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones . MDPI. [Link]

-

2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 . PubChem. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy . [Link]

-

Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles . RSC Publishing. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . PMC - NIH. [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . PMC - NIH. [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346 . PubChem. [Link]

-

The correct match of 13C NMR chemical shift values . Testbook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

IR spectroscopy of 5-Ethoxypyridin-2-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Ethoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (CAS No. 52025-34-0), a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, analytical scientists, and drug development professionals, this document elucidates the fundamental principles behind the IR spectrum of this molecule, detailing the characteristic vibrational modes of its primary aromatic amine, aryl alkyl ether, and substituted pyridine functionalities. We present a validated, step-by-step experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum using Attenuated Total Reflectance (ATR). A thorough interpretation of the resulting spectrum is provided, with specific peak assignments correlated to their underlying molecular vibrations. This guide serves as an authoritative reference for the structural characterization, identity confirmation, and quality control of this compound.

Introduction to this compound

Chemical Identity and Structure

This compound, also known as 5-amino-2-ethoxypyridine, is a disubstituted pyridine derivative with the molecular formula C₇H₁₀N₂O.[1] Its structure features a primary amine group (-NH₂) at the C2 position and an ethoxy group (-OCH₂CH₃) at the C5 position of the pyridine ring. This unique arrangement of electron-donating groups significantly influences the electronic properties and reactivity of the molecule.

Caption: Experimental Workflow for ATR-FTIR Analysis.

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Record a background spectrum. This captures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench signature, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal, ensuring the entire surface is covered.

-

Pressure Application: Lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a primary source of spectral irreproducibility.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background. Apply a baseline correction algorithm if necessary to account for any baseline drift.

-

Cleanup: Retract the anvil, and carefully remove the sample powder. Clean the crystal and anvil tip thoroughly.

Detailed Spectral Interpretation and Peak Assignment

The following is a detailed interpretation of the expected IR spectrum of this compound, based on established group frequencies for its constituent functional groups.

Summary of Expected Vibrational Bands

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3450 - 3400 | Medium | N-H Stretch | Asymmetric |

| 3350 - 3300 | Medium | N-H Stretch | Symmetric |

| 3100 - 3000 | Weak | Aromatic C-H Stretch | Stretching |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (ethoxy group) | Asymmetric & Symmetric |

| 1650 - 1580 | Strong | N-H Bend | Scissoring |

| 1610 - 1450 | Strong | Pyridine Ring Stretches (C=C, C=N) | In-plane Stretching |

| 1470 - 1440 | Medium | Aliphatic C-H Bend (CH₂) | Scissoring |

| 1395 - 1385 | Medium | Aliphatic C-H Bend (CH₃) | Symmetric Bending (Umbrella) |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Stretching |

| 1300 - 1200 | Strong | Aryl-O Stretch | Asymmetric C-O-C Stretching |

| 1150 - 1050 | Strong | Alkyl-O Stretch | Symmetric C-O-C Stretching |

| 900 - 700 | Strong | Aromatic C-H Bend / N-H Wag | Out-of-plane Bending / Wagging |

The Functional Group Region (4000-1500 cm⁻¹)

-

N-H and C-H Stretching Region (3500-2800 cm⁻¹): This region is dominated by stretching vibrations. Two distinct, medium-intensity peaks are expected for the primary amine N-H stretches, one near 3430 cm⁻¹ (asymmetric) and another near 3330 cm⁻¹ (symmetric). [2]Just to the left of 3000 cm⁻¹, weak absorptions from the aromatic C-H stretches of the pyridine ring should be visible. [3]Immediately to the right of 3000 cm⁻¹, a series of more intense peaks will appear, corresponding to the asymmetric and symmetric C-H stretches of the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent.

-

Double Bond Region (1700-1500 cm⁻¹): This region is critical for confirming the amine and aromatic functionalities. A strong N-H bending (scissoring) vibration should appear around 1620 cm⁻¹. [4]This may overlap with the highest frequency pyridine ring stretching mode, which also occurs near 1600 cm⁻¹. [5]Additional strong, sharp peaks from the C=C and C=N ring stretches are expected near 1580 cm⁻¹ and 1480 cm⁻¹.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information from complex stretching and bending vibrations.

-

C-O and C-N Stretching (1350-1000 cm⁻¹): This is arguably the most diagnostic part of the fingerprint region for this molecule. Two very strong absorptions are expected from the ether linkage. The aryl C-O stretch should appear as a prominent band around 1250 cm⁻¹. [6][7]The aromatic C-N stretch is also expected in this vicinity (1335-1250 cm⁻¹), likely overlapping or appearing as a shoulder on the strong C-O band. [4][8]A second strong band, corresponding to the aliphatic C-O stretch of the ethoxy group, should be clearly visible around 1100-1050 cm⁻¹. [9]* Bending Vibrations (1000-650 cm⁻¹): This lower wavenumber region will contain strong peaks from the out-of-plane C-H bending of the substituted pyridine ring. The exact position of these bands is highly sensitive to the 2,5-disubstitution pattern. Additionally, the broad and strong N-H wagging band is expected in this area, typically centered around 910-665 cm⁻¹. [4]

Conclusion

The infrared spectrum of this compound provides a definitive signature for its molecular structure. The key diagnostic features are the dual N-H stretching bands (3500-3300 cm⁻¹), the strong N-H bend (~1620 cm⁻¹), the complex pyridine ring stretches (1610-1450 cm⁻¹), and most importantly, the two prominent C-O stretching bands characteristic of an aryl alkyl ether (~1250 cm⁻¹ and ~1100 cm⁻¹). By following the validated ATR-FTIR protocol and using the detailed spectral assignments provided in this guide, researchers and analysts can confidently verify the identity, purity, and quality of this important chemical intermediate, ensuring the integrity of subsequent research and development activities.

References

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ChemBK. (2024). 5-ethoxypyrimidin-2-amine. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

SPIE Digital Library. (1990). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

-

PubMed. (2001). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

Journal of the American Chemical Society. (1955). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. [Link]

-

University of Calgary. Chemistry: Ether Infrared spectra. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Pressbooks. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

CHIMIA. (1965). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

Sources

- 1. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chimia.ch [chimia.ch]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wikieducator.org [wikieducator.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Guide to the Mass Spectrometry of 5-Ethoxypyridin-2-amine

Introduction

5-Ethoxypyridin-2-amine, a substituted pyridine derivative with the molecular formula C₇H₁₀N₂O, represents a core structural motif in medicinal chemistry and materials science. As with many functionalized heterocyclic compounds, its synthesis and application in drug development demand rigorous analytical characterization.[1] Mass spectrometry (MS) stands as an indispensable technique for this purpose, offering unparalleled sensitivity and structural insight for molecular weight confirmation, impurity profiling, and metabolic studies.[2][3]

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the mechanistic rationale behind fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The protocols and predictive data herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the confident identification and characterization of this molecule and its analogues.

Predicted Mass Spectral Behavior and Fragmentation Causality

The fragmentation of this compound is governed by the interplay between the stable aromatic pyridine core, the primary amine, and the ethoxy substituent. The ionization method employed is the primary determinant of the resulting mass spectrum's complexity.

Ionization Considerations: A Tale of Two Techniques

The choice of ionization source is the most critical experimental decision, dictating whether the analysis will primarily yield molecular weight information or detailed structural fragments.

-

Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (typically 70 eV) that induce significant and complex fragmentation.[4] This is exceptionally useful for unambiguous structural elucidation and library matching in Gas Chromatography-Mass Spectrometry (GC-MS). We anticipate a discernible molecular ion (M⁺•) at m/z 138, though its abundance may be reduced due to the molecule's propensity to fragment.

-